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molecular formula C10H12N2O B8694113 4-[(2-Hydroxyethyl)methylamino]benzonitrile

4-[(2-Hydroxyethyl)methylamino]benzonitrile

Cat. No. B8694113
M. Wt: 176.21 g/mol
InChI Key: UKGSIHIJEOWAKP-UHFFFAOYSA-N
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Patent
US05968933

Procedure details

A solution of 4-fluorobenzonitrile (5.35 g, 44.2 mmol) in DMSO (30 mL) containing excess methylaminoethanol was heated with stirring to 120° C. for 8 h. The solution was then cooled and concentrated under reduced pressure. The crude residue was partitioned between H2O/EtOAc and the organic phase then washed with water (×2), dried (Na2SO4), filtered and concentrated and percolated through a pad of SiO2 (CH2Cl2 then EtOAc elution) to give 4-(N-methyl,N-(hydroxyethyl)amino)benzonitrile (5.6 g, 72% yield) as a colourless liquid, which was used without further purification. A solution of the above nitrile (5.6 g, 31.8 mmol) and Et3N (8.8 mL, 63.6 mmol) in dry CH2Cl2 (50 mL) was treated at 0° C. with MsCl (3.0 mL, 38.2 mmol). The mixture was stirred for 20 min and partitioned between aqueous NaHCO3 /EtOAc. The organic phase was then dried (Na2SO4), filtered and concentrated under reduced pressure to yield the crude mesylate, which was treated with excess LiCl in DMF (25 mL) at 140° C. for 5 min with rapid stirring. Excess DMF was removed under reduced pressure and the residue was partitioned between H2O/EtOAc. Workup of the organic layer and chromatography of the residue on SiO2 and elution with petroleum ether/EtOAc (3:1) afforded pure 4-(N-methyl,N-(2-chloroethyl)amino)benzonitrile (3.6 g, 58% yield), mp (petroleum ether/CH2Cl2) 104.5-105.5° C. 1H NMR (CDCl3) δ 7.48 (d, J2,3 =9.1 Hz, 2 H, H-2,H-6), 6.67 (d, J2,3 =9.1 Hz, 2 H, H-3, H-5), 3.74 (complex t, J=7.3 Hz, 2 H, NCH2CH2Cl), 3.64 (complex t, J=7.3 Hz, 2 H, NCH2CH2Cl), 3.09 (s, 3 H, NCH3); 13C NMR δ 150.95, 133.66, 120.30, 111.50, 98.50, 53.77, 40.16, 39.02. Anal. (C10H11ClN2) C,H,N.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][NH:11][CH:12](O)[CH3:13].CS(C)=[O:17]>>[CH3:10][N:11]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:12][CH2:13][OH:17]

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C)O
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring to 120° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was partitioned between H2O/EtOAc
WASH
Type
WASH
Details
the organic phase then washed with water (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
EtOAc elution)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(CCO)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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